2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
Brand Name: Vulcanchem
CAS No.: 1098173-30-8
VCID: VC2999070
InChI: InChI=1S/C6H5BF4N.K/c1-4-2-3-5(6(8)12-4)7(9,10)11;/h2-3H,1H3;/q-1;+1
SMILES: [B-](C1=C(N=C(C=C1)C)F)(F)(F)F.[K+]
Molecular Formula: C6H5BF4KN
Molecular Weight: 217.02 g/mol

2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt

CAS No.: 1098173-30-8

Cat. No.: VC2999070

Molecular Formula: C6H5BF4KN

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt - 1098173-30-8

Specification

CAS No. 1098173-30-8
Molecular Formula C6H5BF4KN
Molecular Weight 217.02 g/mol
IUPAC Name potassium;trifluoro-(2-fluoro-6-methylpyridin-3-yl)boranuide
Standard InChI InChI=1S/C6H5BF4N.K/c1-4-2-3-5(6(8)12-4)7(9,10)11;/h2-3H,1H3;/q-1;+1
Standard InChI Key CPXSPYVBUBFSAJ-UHFFFAOYSA-N
SMILES [B-](C1=C(N=C(C=C1)C)F)(F)(F)F.[K+]
Canonical SMILES [B-](C1=C(N=C(C=C1)C)F)(F)(F)F.[K+]

Introduction

Chemical Identity and Properties

2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (CAS: 1098173-30-8) is an organotrifluoroborate compound with the molecular formula C₆H₅BF₄KN and a molecular weight of 217.01-217.02 g/mol . The IUPAC name for this compound is potassium trifluoro-(2-fluoro-6-methylpyridin-3-yl)boranuide . The compound features a pyridine ring with a fluoro substituent at the 2-position, a methyl group at the 6-position, and a trifluoroborate potassium group at the 3-position.

Table 1.1: Physical and Chemical Properties of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt

PropertyValueSource
CAS Number1098173-30-8
Molecular FormulaC₆H₅BF₄KN
Molecular Weight217.01-217.02 g/mol
IUPAC Namepotassium trifluoro-(2-fluoro-6-methylpyridin-3-yl)boranuide
Standard InChIInChI=1S/C6H5BF4N.K/c1-4-2-3-5(6(8)12-4)7(9,10)11;/h2-3H,1H3;/q-1;+1
HS Code2933399990

The compound's structure includes a negatively charged trifluoroborate moiety balanced by a potassium counterion, making it a salt. This salt form contributes to its stability and handling properties while maintaining its synthetic utility.

Reactivity and Applications

Suzuki-Miyaura Coupling

The primary application of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is in Suzuki-Miyaura coupling reactions, where it serves as a nucleophilic reagent. The trifluoroborate group can be activated through palladium catalysis, facilitating coupling with aryl halides or other electrophiles. This reaction is crucial for the formation of carbon-carbon bonds in complex organic synthesis.

The mechanism of the Suzuki-Miyaura coupling with this compound involves several key steps:

  • Oxidative addition of an aryl halide to a palladium(0) catalyst

  • Transmetalation, where the organic group from the trifluoroborate transfers to palladium

  • Reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst

Table 3.1: Typical Reaction Conditions for Suzuki-Miyaura Coupling with Organotrifluoroborates

ComponentTypical ExampleFunction
Organotrifluoroborate2-Fluoro-6-methylpyridine-3-trifluoroborate potassium saltNucleophilic partner
Aryl halideAryl bromides or iodidesElectrophilic partner
CatalystPd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃Facilitates coupling
LigandXantPhos, BrettPhos, or RuPhosEnhances catalyst activity
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boron reagent
SolventTHF, dioxane, or cyclopentyl methyl etherReaction medium

Hydrolysis to Boronic Acids

Organotrifluoroborates, including 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, can undergo hydrolysis to form the corresponding boronic acids, which are themselves valuable synthetic intermediates . Research has shown that this hydrolysis can be efficiently achieved using silica gel and water.

According to findings by Perrin and coworkers, the rate of organotrifluoroborate solvolysis is governed by substituent groups . Electron-rich organotrifluoroborates undergo solvolysis faster than those with electron-withdrawing groups. This is because the loss of a fluoride ion leads to a vacancy in the p-orbital on boron, creating a difluoroborane intermediate that is stabilized by electron-rich substituent groups.

The most efficient hydrolysis conditions employ 1 equivalent of silica gel and a substrate concentration of 0.33 M in water . In the case of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, the fluorine at the 2-position and the methyl at the 6-position would influence the rate of hydrolysis based on their electronic effects.

Structural Comparisons with Related Compounds

To better understand the properties and reactivity of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, it is instructive to compare it with related compounds.

Comparison with Parent Compound

The parent compound, 2-fluoro-6-methylpyridine (CAS: 407-22-7), lacks the trifluoroborate group at the 3-position . This parent compound has a molecular weight of 111.12 g/mol and serves as a precursor in the synthesis of various functionalized pyridines .

Table 4.1: Comparison Between 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt1098173-30-8C₆H₅BF₄KN217.02Contains trifluoroborate group
2-Fluoro-6-methylpyridine407-22-7C₆H₆FN111.12Lacks trifluoroborate group
2-Fluoro-6-(trifluoromethyl)pyridine94239-04-0C₆H₃F₄N165.09Contains CF₃ instead of CH₃ group

Comparison with 2-Fluoro-6-(trifluoromethyl)pyridine

Another related compound, 2-Fluoro-6-(trifluoromethyl)pyridine (CAS: 94239-04-0), differs from our compound of interest in that it has a trifluoromethyl group (CF₃) at the 6-position instead of a methyl group (CH₃) and lacks the trifluoroborate group at the 3-position . This compound has applications in pharmaceutical synthesis and is produced through fluorination processes .

The physical properties of 2-Fluoro-6-(trifluoromethyl)pyridine include:

  • Boiling point: 121.6±35.0 °C (predicted)

  • Density: 1.371±0.06 g/cm³ (predicted)

  • Water Solubility: 1.9g/L at 25°C

  • LogP: 1.83 at 25°C

The substitution of a trifluoromethyl group for a methyl group significantly alters the electronic properties of the molecule, making it more electron-deficient and potentially changing its reactivity in various transformations.

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The primary application of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is in carbon-carbon bond formation via Suzuki-Miyaura coupling reactions. This application is crucial in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

The compound's ability to participate in these reactions stems from its unique structure, which combines a pyridine ring with a nucleophilic boron center. The trifluoroborate group serves as a protected form of a boronic acid, offering improved stability and controlled reactivity under various reaction conditions.

Late-Stage Functionalization

Research in the field of organic synthesis has highlighted the importance of late-stage functionalization of complex molecules . Fluorinated pyridine derivatives, including those related to 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, are valuable building blocks in these processes.

For example, the C-H fluorination of pyridines to form 2-fluoropyridines has been demonstrated as an efficient method for introducing fluorine atoms into complex structures . Similarly, the trifluoroborate functionality can be leveraged for selective modifications in the presence of other functional groups.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are important structural motifs in medicinal chemistry, and compounds like 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt contribute to their synthesis . The incorporation of fluorine atoms into heterocyclic compounds can enhance metabolic stability, lipophilicity, and binding interactions with biological targets.

Research has shown that fluorinated 3,6-dihydropyridines can be obtained through electrophilic fluorination and subsequently converted to corresponding pyridines under mild conditions . These transformations highlight the synthetic utility of fluorinated pyridine derivatives in building complex molecular architectures.

SupplierCatalog NumberPackage SizePrice (USD)
Santa Cruz Biotechnologysc-2984581 g$226.00
Santa Cruz Biotechnologysc-298458A5 g$906.00
Various suppliers listed in Chemical Book--Varies

This pricing reflects the compound's specialized nature and its value in synthetic applications where high-quality reagents are essential for successful transformations.

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